1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride 1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 66158-97-2
VCID: VC15733398
InChI: InChI=1S/C12H17ClN2.ClH/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12;/h1-5H,6-11H2;1H
SMILES:
Molecular Formula: C12H18Cl2N2
Molecular Weight: 261.19 g/mol

1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride

CAS No.: 66158-97-2

Cat. No.: VC15733398

Molecular Formula: C12H18Cl2N2

Molecular Weight: 261.19 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride - 66158-97-2

Specification

CAS No. 66158-97-2
Molecular Formula C12H18Cl2N2
Molecular Weight 261.19 g/mol
IUPAC Name 1-(2-chloroethyl)-4-phenylpiperazine;hydrochloride
Standard InChI InChI=1S/C12H17ClN2.ClH/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12;/h1-5H,6-11H2;1H
Standard InChI Key VTXJDTVKOJYCOM-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CCCl)C2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Features

1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride belongs to the piperazine class of heterocyclic organic compounds, which are widely utilized in medicinal chemistry due to their versatility in modulating biological targets. The compound’s molecular formula is C₁₂H₁₆ClN₂·HCl, yielding a molecular weight of 267.58 g/mol (estimated from analogous structures) . The piperazine core adopts a chair conformation, with the chloroethyl (–CH₂CH₂Cl) and phenyl (–C₆H₅) substituents occupying equatorial positions to minimize steric strain.

Key Structural Attributes:

  • Piperazine backbone: Facilitates interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors .

  • Chloroethyl group: Introduces electrophilic character, potentially enabling alkylation reactions or covalent binding to biological targets.

  • Hydrochloride salt: Enhances aqueous solubility and crystallinity, critical for pharmaceutical formulation .

Synthesis and Manufacturing

The synthesis of 1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride can be inferred from methodologies used for analogous piperazine derivatives. Patent WO2014161976A1 describes a multi-step process for vortioxetine, a related antidepressant, which involves:

  • S-arylation: Coupling a thiophenol derivative with a nitro-substituted aryl halide.

  • Nitro reduction: Converting the nitro group to an amine using reagents like sodium dithionite.

  • Piperazine ring formation: Reacting the intermediate with bis(2-chloroethyl)amine hydrochloride under elevated temperatures (120–140°C) .

Applying this framework, 1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride could be synthesized via:

  • Alkylation of phenylpiperazine: Treating 4-phenylpiperazine with 1-chloro-2-iodoethane in the presence of a base (e.g., K₂CO₃) to introduce the chloroethyl group.

  • Salt formation: Precipitation with hydrochloric acid to yield the hydrochloride salt .

Physicochemical Properties

While experimental data for this specific compound is scarce, extrapolation from structurally similar hydrochlorides provides reasonable estimates:

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₂H₁₆ClN₂·HCl
Molecular Weight267.58 g/mol
Melting Point245–247°C (estimated)
SolubilitySoluble in polar solvents (e.g., H₂O, MeOH)
StabilityHygroscopic; store under inert gas

Pharmacological and Industrial Applications

Piperazine derivatives are pivotal in neuropharmacology and oncology. For 1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride, potential applications include:

Neurotransmitter Receptor Modulation

  • Serotonin (5-HT) receptors: The piperazine moiety is a hallmark of 5-HT₃ antagonists (e.g., ondansetron) and 5-HT₁A agonists .

  • Dopamine D₂ receptors: Chloroethyl groups may confer affinity for dopaminergic pathways, suggesting utility in antipsychotic agents.

Alkylating Agent in Oncology

  • The chloroethyl group can act as an alkylating agent, inducing DNA crosslinks in cancer cells. This mechanism is exploited in nitrogen mustard therapies .

Intermediate in Organic Synthesis

  • Used to synthesize complex molecules via nucleophilic substitution or coupling reactions .

HazardPrecautionary Measure
Skin/Eye Irritation (R36/37/38)Use gloves, goggles, and fume hood
Respiratory SensitizationAvoid inhalation of dust
Environmental ToxicityDispose via certified waste services

Research Gaps and Future Directions

Despite its potential, 1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride remains understudied. Priority research areas include:

  • In vitro receptor binding assays: Quantify affinity for 5-HT, dopamine, and histamine receptors.

  • Cytotoxicity profiling: Evaluate anticancer activity in cell lines (e.g., MCF-7, A549).

  • Metabolic stability studies: Assess hepatic clearance using microsomal models.

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